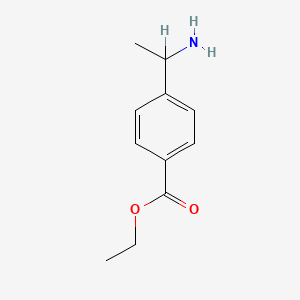

Ethyl 4-(1-aminoethyl)benzoate

Overview

Description

Ethyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6) is an ester derivative of benzoic acid featuring a 1-aminoethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .

Scientific Research Applications

Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.

Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(1-aminoethyl)benzoate exerts its effects depends on the specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key ethyl benzoate derivatives and their distinguishing features:

Structural and Functional Differences

- Aminoethyl vs. Direct Amino Groups: this compound contains a secondary amine separated from the aromatic ring by a methylene group, unlike Ethyl 4-aminobenzoate (primary amine directly attached). This increases steric bulk and may influence hydrogen-bonding capacity .

- Chirality: The aminoethyl group introduces stereochemical complexity absent in non-chiral analogs like Ethyl 4-(butylamino)benzoate. Enantiomers (e.g., (S)- and (R)-forms) could exhibit divergent biological activities .

- Heterocyclic vs. Aliphatic Substituents: Ethyl 4-(1H-tetrazol-1-yl)benzoate incorporates a tetrazole ring, enabling π-π stacking and metal coordination, unlike aliphatic derivatives like Ethyl 4-(dimethylamino)benzoate .

Physicochemical Properties

- Solubility: Ethyl 4-(dimethylamino)benzoate is highly soluble in DMSO, making it suitable for NMR calibration . In contrast, long-chain derivatives (e.g., Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate) exhibit lipophilicity, favoring membrane permeability .

- Melting Points: Ethyl 4-(butylamino)benzoate melts at 68–70°C, whereas trifluoroacetylated analogs (e.g., Ethyl 4-(trifluoroacetamido)benzoate) likely have lower melting points due to disrupted crystallinity .

Key Research Findings

Antimicrobial Derivatives : Sulfonamide-containing SABA1 demonstrates that bulky, electron-deficient substituents enhance antibacterial potency .

Chiral Resolution: The (S)-enantiomer of Mthis compound hydrochloride (similar to the ethyl variant) is prioritized in asymmetric synthesis due to higher target affinity .

NMR Applications: Ethyl 4-(dimethylamino)benzoate’s non-overlapping NMR signals make it a robust internal standard for quantifying natural products .

Biological Activity

Ethyl 4-(1-aminoethyl)benzoate, a compound characterized by its unique structure, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an ethyl ester group attached to a benzoate moiety with an amino group at the para position. Its molecular formula is , with a molecular weight of approximately 219.29 g/mol. The specific positioning of the amino group is crucial for its biological activity, influencing interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities , particularly in anesthetic and analgesic applications. The compound's structure allows it to interact with ion channels and receptors involved in pain signaling pathways, suggesting potential for modulating pain perception and providing therapeutic effects similar to local anesthetics.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | C11H15N1O2 | Local anesthetic properties |

| Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate | C14H20O3 | Potential analgesic effects |

| (R)-Mthis compound | C10H13N1O2 | Local anesthetic activity |

| Ethyl 3-(1-amino-2-methylbutyl)benzoate | C13H19N1O2 | Similar anesthetic properties |

The above table illustrates the structural diversity among benzoate derivatives and their respective biological activities. This compound's unique amino group positioning differentiates it from other compounds, potentially enhancing its efficacy.

Anesthetic Properties

A study evaluating the anesthetic effects of various benzoate derivatives indicated that this compound could effectively block nerve conduction. This property is particularly advantageous as it may offer lower toxicity compared to traditional anesthetics. The research emphasizes the importance of structural modifications in enhancing the biological activity of benzoate compounds.

Interaction Studies

Preliminary interaction studies suggest that this compound may engage with specific receptors involved in pain modulation. For instance, compounds with similar structures have demonstrated affinity for sodium channels, which play a crucial role in transmitting pain signals. This interaction could lead to significant advancements in pain management therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-(1-aminoethyl)benzoate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or condensation reactions starting from ethyl 4-aminobenzoate derivatives. For example, reaction with tetramethylthiuram disulfide (DTMT) under controlled pH and temperature conditions can yield intermediates, followed by deamination or hydrazine-mediated functionalization . Key optimization parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent systems : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.

- Purification : Thin-layer chromatography (TLC) and recrystallization ensure ≥98% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural validation requires:

- ¹H/¹³C-NMR : To confirm substituent positions and amine/ester functionality (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for CH₂O in ester groups) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O ester) .

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z ~208) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives, and what implications do these structures have for biological activity?

Single-crystal X-ray diffraction (SHELXL/SHELXS) reveals critical structural features:

- Hydrogen bonding : Intermolecular N-H···O interactions stabilize crystal packing, influencing solubility and bioavailability .

- Torsional angles : Substituent orientation (e.g., ethyl vs. aromatic groups) affects ligand-receptor binding in antitumor studies (e.g., IC₅₀ values correlated with planar vs. non-planar conformations) .

- Example: Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate showed 73% tumor growth inhibition in murine models due to optimized steric bulk .

Q. How can researchers reconcile contradictory data on polymerization efficiency when using this compound as a co-initiator?

Discrepancies in resin polymerization studies (e.g., degree of conversion) arise from:

- Amine concentration : Higher amine content (1:2 CQ/amine ratio) improves crosslinking but may reduce mechanical strength .

- Co-initiator interactions : Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives due to reduced steric hindrance. Data normalization using FTIR peak ratios (e.g., 1637 cm⁻¹/1608 cm⁻¹ for C=C conversion) minimizes instrumentation bias .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity indices : Higher electrophilicity at the carbonyl carbon (e.g., ω = 1.8 eV) correlates with faster aminolysis rates .

- Transition states : Energy barriers for tetrahedral intermediate formation guide solvent selection (e.g., DMF lowers ΔG‡ by 12 kcal/mol vs. THF) .

Q. Which in vitro models are most suitable for evaluating the pharmacokinetic properties of this compound derivatives?

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high absorption) .

- Microsomal stability assays : CYP450-mediated metabolism rates (e.g., t₁/₂ = 45 min in human liver microsomes) inform dosing regimens .

- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating free fraction corrections in IC₅₀ calculations .

Q. Data Analysis and Contradiction Management

Q. How should researchers statistically validate discrepancies in biological activity data across structural analogs?

- Multivariate ANOVA : Identifies significant activity differences (p <0.05) between substituents (e.g., -OCH₃ vs. -CF₃ groups) .

- Dose-response curves : Hill coefficients (nH >1.5 suggest cooperative binding in antimicrobial assays) .

- Error propagation : Combine standard deviations from triplicate trials using √(σ₁² + σ₂² + σ₃²) to quantify uncertainty .

Properties

CAS No. |

802566-87-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 4-[(1R)-1-aminoethyl]benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |

InChI Key |

FQWWOESDLILZDD-MRVPVSSYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.